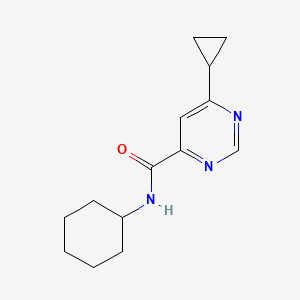

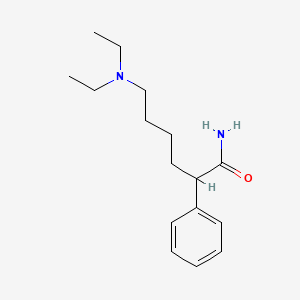

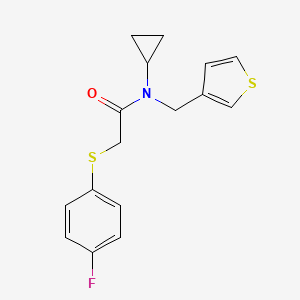

![molecular formula C23H20ClF3N2O2 B2718820 1-(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}phenyl)-2,6,6-trimethyl-4,5,6,7-tetrahydro-1H-indol-4-one CAS No. 1023498-80-7](/img/structure/B2718820.png)

1-(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}phenyl)-2,6,6-trimethyl-4,5,6,7-tetrahydro-1H-indol-4-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound “1-[4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]oxyphenyl]-2,6,6-trimethyl-5,7-dihydroindol-4-one” is a complex organic molecule. It contains several functional groups, including a trifluoromethyl group, a pyridine ring, and an indolone structure . Trifluoromethylpyridine (TFMP) and its intermediates are important ingredients for the development of agrochemical and pharmaceutical compounds .

Synthesis Analysis

The synthesis of such compounds often involves the introduction of a trifluoromethyl group into a pyridine ring . This can be achieved via two main methods: one involving an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine, and the other method relies on the assembly of pyridine from a trifluoromethyl-containing building block .Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of a fluorine atom and a pyridine in their structure, which are thought to bestow many of the distinctive physical–chemical properties observed in this class of compounds .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound are characterized by the presence of a fluorine atom and a pyridine in their structure, which are thought to bestow many of the distinctive physical–chemical properties observed in this class of compounds .Wissenschaftliche Forschungsanwendungen

Crystal Structure and Supramolecular Arrangements

The research on crystal structures of compounds with similar molecular frameworks, such as isomeric quinolines and pyridines, reveals the importance of cage-type and π-π dimeric motifs in determining the supramolecular arrangements of these compounds. These structural features influence the compound's physical properties and potential applications in material science and pharmaceuticals (de Souza et al., 2015).

Synthesis and Chemical Properties

The synthesis of compounds containing the trifluoromethyl group and their analogs, such as trifluoromethylated pyrimidines, highlights the methodologies for introducing fluorine-containing groups into molecules. These synthetic strategies are crucial for developing new materials and drugs, considering the impact of fluorine atoms on the biological activity and stability of compounds (Sukach et al., 2015).

Anticancer and Antimicrobial Applications

Compounds featuring pyridine and pyrazole rings, similar to the structure of interest, have been explored for their potential anticancer and antimicrobial activities. For example, pyridyl-pyrazolines have shown in vitro activity against cancer cell lines and pathogenic bacteria, suggesting their utility as leads in drug development (Katariya et al., 2021).

Molecular Docking and Biological Activities

The exploration of new 1,3-oxazole clubbed pyridyl-pyrazolines for anticancer and antimicrobial agents involves molecular docking studies to predict their interaction with biological targets. These studies help in understanding the mechanism of action and optimizing the biological activity of potential therapeutic compounds (Katariya et al., 2021).

Optical and Electronic Properties

Research on pyrazolo pyridine derivatives, including their synthesis, characterization, and application in electronic devices, underscores the role of such compounds in developing new materials with specific optical and electronic properties. These properties are critical for applications in optoelectronics and sensing technologies (Zedan et al., 2020).

Safety and Hazards

Zukünftige Richtungen

The demand for trifluoromethylpyridine (TFMP) derivatives has been increasing steadily in the last 30 years due to their applications in the development of agrochemical and pharmaceutical compounds . Therefore, the future directions for this compound could involve further exploration of its potential applications in these fields.

Wirkmechanismus

Target of Action

The primary target of the compound 1-[4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]oxyphenyl]-2,6,6-trimethyl-5,7-dihydroindol-4-one is bacterial phosphopantetheinyl transferases (PPTases) . PPTases are enzymes that catalyze a post-translational modification essential to bacterial cell viability and virulence .

Mode of Action

The compound 1-[4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]oxyphenyl]-2,6,6-trimethyl-5,7-dihydroindol-4-one exhibits submicromolar inhibition of bacterial Sfp-PPTase . This means that it binds to the active site of the enzyme and prevents it from catalyzing its normal reaction, thereby inhibiting the function of the enzyme .

Biochemical Pathways

By inhibiting the function of PPTases, 1-[4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]oxyphenyl]-2,6,6-trimethyl-5,7-dihydroindol-4-one affects the secondary metabolism of bacteria . This results in the attenuation of the production of certain metabolites that are dependent on Sfp-PPTase .

Pharmacokinetics

The absorption, distribution, metabolism, and excretion (ADME) properties of 1-[4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]oxyphenyl]-2,6,6-trimethyl-5,7-dihydroindol-4-one have been studied in vitro and in vivo . These studies have demonstrated the potential utility of this compound as a small-molecule inhibitor .

Result of Action

The result of the action of 1-[4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]oxyphenyl]-2,6,6-trimethyl-5,7-dihydroindol-4-one is the thwarting of bacterial growth . This is achieved through the attenuation of secondary metabolism, which is essential for bacterial cell viability and virulence .

Action Environment

The action, efficacy, and stability of 1-[4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]oxyphenyl]-2,6,6-trimethyl-5,7-dihydroindol-4-one can be influenced by various environmental factors. For instance, efflux mechanisms in bacteria such as Escherichia coli can lead to resistance against this compound . Therefore, the bacterial environment and its specific characteristics play a crucial role in the effectiveness of this compound .

Biochemische Analyse

Biochemical Properties

It is known that trifluoromethylpyridines, a group to which this compound belongs, have been used in the pharmaceutical and agrochemical industries . They are thought to exhibit their biological activities due to the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .

Dosage Effects in Animal Models

The effects of 1-[4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]oxyphenyl]-2,6,6-trimethyl-5,7-dihydroindol-4-one at different dosages in animal models have not been reported . Future studies should investigate any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses.

Eigenschaften

IUPAC Name |

1-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxyphenyl]-2,6,6-trimethyl-5,7-dihydroindol-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H20ClF3N2O2/c1-13-8-17-19(10-22(2,3)11-20(17)30)29(13)15-4-6-16(7-5-15)31-21-18(24)9-14(12-28-21)23(25,26)27/h4-9,12H,10-11H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGJSLLJHQPIQSW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(N1C3=CC=C(C=C3)OC4=C(C=C(C=N4)C(F)(F)F)Cl)CC(CC2=O)(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H20ClF3N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

448.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

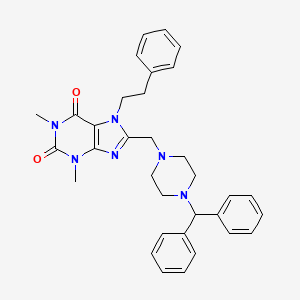

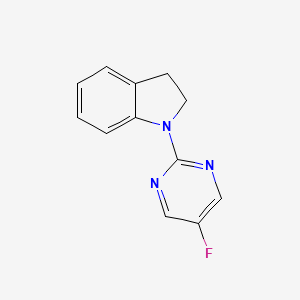

![1-[2-(methylsulfanyl)-4,5-dihydro-1H-imidazol-1-yl]propan-1-one](/img/structure/B2718740.png)

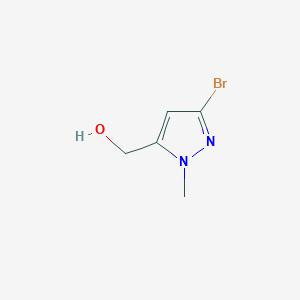

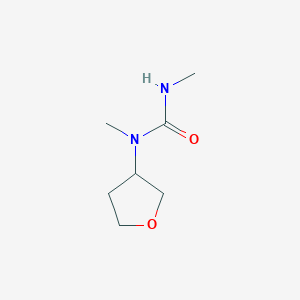

![1-[4-methyl-9-(1-phenylethyl)-3,11-dioxa-9-azatetracyclo[11.4.0.02,6.07,12]heptadeca-1(17),2(6),4,7(12),13,15-hexaen-5-yl]ethanone](/img/structure/B2718742.png)

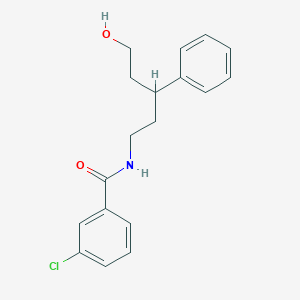

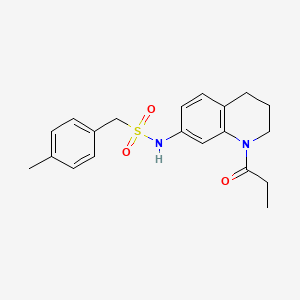

![N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-2,3-dihydrobenzofuran-5-sulfonamide](/img/structure/B2718747.png)

![7-benzyl-6-({[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one](/img/structure/B2718748.png)

![[(3-fluorophenyl)carbamoyl]methyl 5-bromopyridine-3-carboxylate](/img/structure/B2718753.png)